

Application Note: Liquid-Liquid Extraction Protocol for Tenoxicam Analysis in Human Plasma

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Compound of Interest

Compound Name: Tenoxicam-d4

Cat. No.: B590001

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of inflammatory and degenerative rheumatic diseases. Accurate and reliable quantification of Tenoxicam in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Tenoxicam from human plasma prior to chromatographic analysis. LLE is a robust and cost-effective sample preparation technique that effectively removes interfering substances from the plasma matrix, thereby improving the accuracy and sensitivity of the analytical method.

Experimental Protocols

This section details two common LLE methodologies for Tenoxicam extraction from human plasma, utilizing different organic solvents.

2.1. Method 1: Dichloromethane Extraction

This protocol is adapted from a high-performance liquid chromatographic (HPLC) method for Tenoxicam determination in plasma.^{[1][2]}

Materials and Reagents:

- Human plasma samples
- Tenoxicam standard
- Dichloromethane (HPLC grade)
- Phosphate buffer (pH 3.0 or 4.0)
- Methanol (HPLC grade)
- Centrifuge tubes (e.g., 15 mL polypropylene)
- Vortex mixer
- Centrifuge
- Sample evaporator (e.g., nitrogen stream)
- HPLC system with UV detection (355 nm or 371 nm)

Protocol:

- Sample Preparation:
 - Pipette 0.5 mL of human plasma into a centrifuge tube.
 - Add a suitable internal standard if required.
 - Acidify the plasma by adding phosphate buffer to achieve a pH of 3.0 or 4.0.[\[2\]](#)
- Liquid-Liquid Extraction:
 - Add 5 mL of dichloromethane to the acidified plasma sample.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Tenoxicam into the organic phase.

- Centrifuge the mixture at 3000 rpm for 10-15 minutes to separate the aqueous and organic layers.
- Sample Concentration:
 - Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
 - Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.
- Reconstitution:
 - Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 μ L of a methanol-phosphate buffer mixture).[1]
 - Vortex briefly to dissolve the residue completely.
 - The sample is now ready for injection into the HPLC system.

2.2. Method 2: Ethyl Acetate Extraction

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple NSAIDs, including Tenoxicam.[3]

Materials and Reagents:

- Human plasma samples (100 μ L)
- Tenoxicam standard
- Isoxicam (or other suitable internal standard)
- Ethyl acetate (HPLC grade)
- Acidifying agent (e.g., formic acid or HCl)
- Methanol (HPLC grade)
- Ammonium formate buffer (15 mM, pH 3.0)

- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Sample evaporator

Protocol:

- Sample Preparation:
 - Pipette 100 μ L of human plasma into a microcentrifuge tube.
 - Add the internal standard (e.g., Isoxicam).
 - Acidify the plasma to a pH of approximately 3.0.
- Liquid-Liquid Extraction:
 - Add 1 mL of ethyl acetate to the plasma sample.
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
- Sample Concentration:
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution:
 - Reconstitute the residue in 100 μ L of the mobile phase (e.g., methanol:ammonium formate buffer (15 mM, pH 3.0) (60:40, v/v)).^[3]
 - The sample is now ready for LC-MS/MS analysis.

Data Presentation

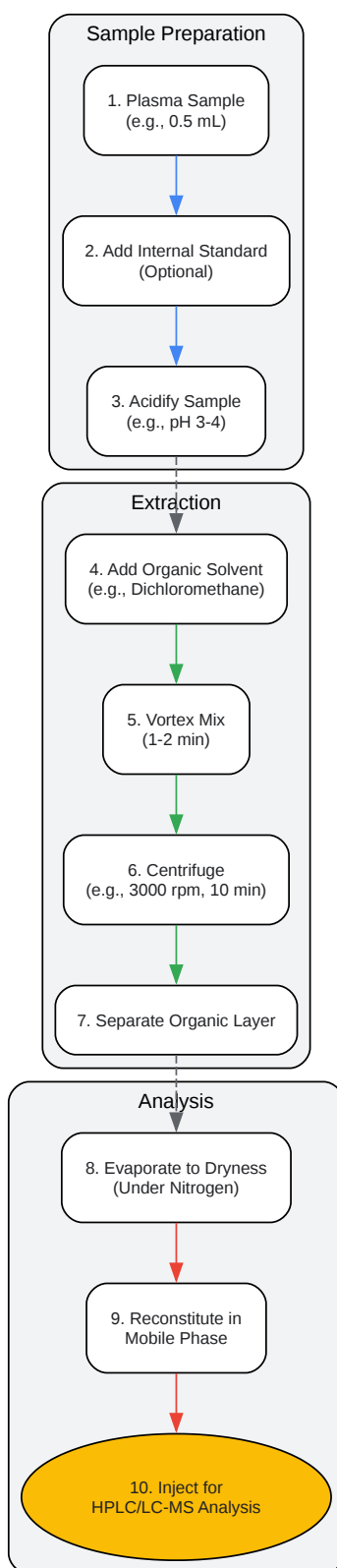
The following table summarizes the quantitative data from various validated methods for Tenoxicam analysis utilizing LLE.

Parameter	Method 1 (Dichloromethane)	Method 2 (Ethyl Acetate)	Protein Precipitation (Acetonitrile)	Reference
Analytical Technique	HPLC-UV	LC-MS/MS	RP-HPLC-UV	[1] [3] [4] [5]
Linearity Range	5 - 2000 ng/mL	0.5 - 200 ng/mL	0.325 - 20 µg/mL	[1] [3] [4] [5]
Extraction Recovery	98.99 ± 4.3%	78.3 - 87.1%	98.5%	[1] [3] [4] [5]
Limit of Detection (LOD)	5 ng/mL	Not Reported	Not Reported	[1]
Limit of Quantification (LOQ)	Not Reported	0.50 ng/mL	0.325 µg/mL	[3] [4] [5]

Note: The protein precipitation method using acetonitrile is included for comparison, although it is a different sample preparation technique.[\[4\]](#)[\[5\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the liquid-liquid extraction of Tenoxicam from human plasma.



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Caption: Workflow of the LLE protocol for Tenoxicam analysis.

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